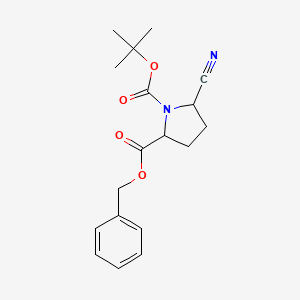
4,4'-Methylenediresorcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenediresorcinol is an organic compound with the chemical formula C13H12O4. It is also known as 4,4’-Methylenebis(1,3-benzenediol). This compound is characterized by the presence of two resorcinol units linked by a methylene bridge. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenediresorcinol typically involves the condensation of resorcinol with formaldehyde under acidic or basic conditions. The reaction can be represented as follows:
2C6H4(OH)2+CH2O→C13H12O4+H2O
The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge.
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenediresorcinol involves large-scale condensation reactions using resorcinol and formaldehyde. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions: 4,4’-Methylenediresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy compounds.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroxy compounds
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
4,4’-Methylenediresorcinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin disorders.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4,4’-Methylenediresorcinol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also interact with enzymes and proteins, modulating their activity and function.
類似化合物との比較
4,4’-Methylenediresorcinol can be compared with other similar compounds, such as:
Resorcinol: While resorcinol has two hydroxyl groups on a benzene ring, 4,4’-Methylenediresorcinol has two resorcinol units linked by a methylene bridge, making it more complex and versatile.
4-Hexylresorcinol: This compound has a hexyl group attached to the resorcinol ring, giving it different chemical properties and applications.
Uniqueness: The presence of the methylene bridge in 4,4’-Methylenediresorcinol imparts unique chemical and physical properties, making it suitable for specific applications that other resorcinol derivatives may not be able to fulfill.
特性
分子式 |
C13H12O4 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
4-[(2,4-dihydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7,14-17H,5H2 |
InChIキー |
FNFYXIMJKWENNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride](/img/structure/B12289557.png)
![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289570.png)
![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)
![[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate](/img/structure/B12289586.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)




